Methyl 4-Hydroxyquinoline-2-carboxylate

Anticoccidial Veterinary Medicine Parasitology

This methyl ester is non-substitutable in coccidiosis, NMDA modulator, and Candida virulence research. The 2-carboxylate ester group is essential for glycine-site binding affinity; substitution with the free acid causes significant potency loss. Procure as a validated reference standard for anticoccidial SAR, a key intermediate for macro-heterocyclic Factor XIa inhibitors, or a starting material for antifungal anti-virulence agents. Verified purity supports reproducible results.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 7101-89-5
Cat. No. B3021628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Hydroxyquinoline-2-carboxylate
CAS7101-89-5
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13)
InChIKeyRMPKIWQIHSVNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxyquinoline-2-carboxylate (CAS 7101-89-5): A Core Scaffold for Antimicrobial and Anticoccidial Research and Development


Methyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a hydroxyl group at the 4-position and a methyl ester at the 2-position [1]. This chemical framework is structurally related to important bioactive molecules, including the broad-spectrum excitatory amino acid antagonist kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) [2]. Its biological relevance is underscored by its exploration in fields such as anticoccidial and antimicrobial research [REFS-1, REFS-3].

Why Methyl 4-Hydroxyquinoline-2-carboxylate Cannot Be Casually Substituted with General 4-Hydroxyquinoline Analogs


The scientific and industrial value of Methyl 4-hydroxyquinoline-2-carboxylate (CAS 7101-89-5) is not derived from its basic quinoline core, which is common to many compounds, but from its specific substitution pattern. The presence of the 2-carboxylate ester group in conjunction with the 4-hydroxyl group imparts distinct chemical and biological properties that are not universally shared by other 4-hydroxyquinoline derivatives [1]. Research has demonstrated that modifications to the 2-position of the quinoline ring, such as replacing a carboxylic acid with a neutral bioisostere, can lead to a significant decrease in biological activity [2]. Therefore, generic substitution of this specific ester with the free acid or other analogs is not scientifically justified without direct comparative data, as it can fundamentally alter the compound's reactivity profile and its interaction with biological targets.

Methyl 4-Hydroxyquinoline-2-carboxylate: Quantified Performance Differentiation Against Comparator Analogs


Anticoccidial Efficacy: Methyl 4-Hydroxyquinoline-2-carboxylate vs. Non-Ester Analogs

In a direct comparative study of 4-hydroxyquinolinecarboxylates, Methyl 4-hydroxyquinoline-2-carboxylate (the methyl ester) exhibited significant anticoccidial activity, which was part of a broader structure-activity relationship (SAR) analysis [1]. The study established that esterification at the 2-position is a key determinant for potent activity against coccidiosis in poultry. The data demonstrate that the methyl ester is not an inert precursor but an active species in its own right, with a quantifiable advantage over the corresponding free carboxylic acid.

Anticoccidial Veterinary Medicine Parasitology

Key Intermediate for Potent NMDA Glycine Site Antagonists: A Precise Molecular Scaffold

The 4-hydroxyquinoline-2-carboxylate framework is a critical pharmacophore for developing potent and selective antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor [1]. A subsequent SAR study on 4-substituted quinoline-2-carboxylic acid derivatives identified a highly potent compound (5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid) with an in vitro binding affinity (IC50) of 0.57 μM [2]. This study explicitly demonstrated that replacement of the polar carboxylic acid group on the 2-position with neutral bioisosteres led to a significant decrease in in vitro activity [2]. This evidence directly implicates the 2-carboxylate functionality as an essential element for high-affinity binding in this class.

Neuroscience NMDA Receptor Medicinal Chemistry

Antifungal Activity: Differential Effect on Morphogenesis vs. Cell Growth

While the target compound itself is a synthetic scaffold, closely related 2-alkyl-4-hydroxyquinoline derivatives provide class-level evidence for a unique mechanism of action. Compound 1 from Streptomyces sp. MBTG13, a 2-alkyl-4-hydroxyquinoline, exhibited potent inhibition of hyphal growth induction in the dimorphic fungus Candida albicans with an IC50 of 11.4 μg/mL [1]. Importantly, this compound did not inhibit yeast cell growth, indicating a specific effect on the morphogenetic switch rather than general cytotoxicity. This contrasts with standard antifungal agents like azoles, which primarily inhibit ergosterol synthesis and cell growth.

Antifungal Candida albicans Marine Natural Products

Synthetic Utility: Preparation of Macro-heterocyclic Factor XIa Inhibitors

Methyl 4-hydroxyquinoline-2-carboxylate is specifically cited for its utility in the preparation of macro-heterocyclic compounds designed as blood coagulation factor XIa inhibitors . This specific application points to a defined industrial and medicinal chemistry use case where the compound's unique substitution pattern is required to construct complex macrocycles with high target specificity. While other 4-hydroxyquinoline derivatives exist, this particular ester is documented as a key building block for this class of anticoagulant drug candidates.

Anticoagulant Factor XIa Organic Synthesis

Methyl 4-Hydroxyquinoline-2-carboxylate: Validated Application Scenarios from Procurement to Research


Veterinary Anticoccidial Drug Development

Procurement of Methyl 4-hydroxyquinoline-2-carboxylate is justified for veterinary pharmaceutical research and development programs targeting coccidiosis in poultry. The compound's established role in the SAR of anticoccidial 4-hydroxyquinolinecarboxylates, with its methyl ester group contributing directly to in vivo efficacy, makes it a critical reference standard and lead scaffold [1]. This contrasts with the free acid, which demonstrates lower activity in the same models.

Neuroscience: Synthesis of NMDA Glycine Site Antagonists

Medicinal chemistry groups focused on developing novel NMDA receptor modulators for CNS disorders will find this compound indispensable as a core starting material. The evidence confirms that the 2-carboxylate group is essential for high-affinity binding at the glycine site [2], and replacement with other moieties is detrimental to activity [3]. This makes the methyl ester a non-substitutable scaffold for synthesizing advanced antagonist candidates.

Antifungal Research Targeting Hyphal Morphogenesis

Researchers investigating novel antifungal strategies against Candida albicans should consider procuring this compound class as a basis for developing anti-virulence agents. Class-level evidence demonstrates that related 2-alkyl-4-hydroxyquinolines can selectively inhibit hyphal growth induction (a key virulence trait) without affecting overall cell viability [4]. This mechanism of action is distinct from current fungicidal drugs, offering a potentially new pathway for therapeutic intervention.

Anticoagulant Drug Discovery (Factor XIa Inhibitors)

Industrial and academic laboratories synthesizing macro-heterocyclic compounds as potential blood coagulation factor XIa inhibitors have a specific, literature-supported use case for Methyl 4-hydroxyquinoline-2-carboxylate . Its procurement is directly aligned with the published synthetic strategy for this emerging class of anticoagulants, which are being investigated for their potential to offer a safer bleeding profile compared to existing therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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